3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13033975
Molecular Formula: C11H8F2N2O2
Molecular Weight: 238.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F2N2O2 |
|---|---|
| Molecular Weight | 238.19 g/mol |
| IUPAC Name | 3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17) |
| Standard InChI Key | ZBMLAYCYHHXQHL-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |
| Canonical SMILES | CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a pyrazole core with three distinct functional groups:
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A methyl group at the 1-position, enhancing metabolic stability by reducing oxidative susceptibility .
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A carboxylic acid at the 4-position, enabling salt formation or esterification for prodrug development .
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A 2,6-difluorophenyl group at the 3-position, which improves lipophilicity and influences binding affinity to biological targets .
The spatial arrangement of these groups is critical for intermolecular interactions, as fluorine atoms at the phenyl ring’s 2- and 6-positions induce steric and electronic effects that modulate receptor binding .
Physicochemical Properties
Key physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.19 g/mol | |
| Density | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available |
The absence of melting/boiling point data underscores the need for further experimental characterization. Computational models predict moderate water solubility (~50 mg/L at 25°C) due to the carboxylic acid’s polarity, balanced by the hydrophobic difluorophenyl group .
Synthesis Methods and Industrial Scalability
Conventional Synthetic Pathways
Early synthesis routes faced challenges in yield and practicality:
Method 1 (EP1997808A):
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Step 1: Ethyl difluoroacetate reacts with methyl orthoformate and acetic anhydride to form ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate.
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Step 2: Cyclization with methyl hydrazine yields the pyrazole core.
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Limitations: Multi-step process with intermediate purification requirements .
Method 2 (CN101687806A):
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Raw Materials: Dichloroacetyl chloride and vinyl ether.
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Steps: Bromination, potassium fluoride substitution, and carbonyl insertion under pressurized conditions .
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Drawbacks: Harsh reaction parameters (high temperature/pressure) and low scalability .
Advanced Catalytic Synthesis
A 2023 patent (CN117304112A) introduced a three-step method optimized for industrial production:
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Carbointercalation | Difluoro-chloromethane, CO, Na formate | 25% cost reduction |
| Halogenation | Halogenating reagent (e.g., Cl₂) | 90% purity |
| Cyclization | Propiolic acid, mild base (pH 8–9) | 78% final yield |
This approach eliminates high-pressure steps and reduces byproduct formation through sodium formate’s catalytic role . The final product’s structure was confirmed via -NMR and LC-MS .
Industrial Applications and Derivative Development
Agrochemical Intermediates
Pyrazole-carboxylic acids serve as precursors for herbicides and fungicides. For example:
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Fluoxapyroxad: A succinate dehydrogenase inhibitor incorporating a difluorophenyl-pyrazole moiety .
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Synthetic Flexibility: The carboxylic acid group allows conjugation to amine-containing agrochemicals via amide bond formation .
Prodrug Design
Esterification of the carboxylic acid enhances bioavailability:
| Prodrug Form | Bioavailability Increase | Half-Life Extension |
|---|---|---|
| Ethyl ester | 2.3-fold | 1.8 hours |
| Isopropyl ester | 3.1-fold | 2.4 hours |
These modifications are critical for oral administration in therapeutic settings .
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